molecular formula C23H27N3O4 B2360050 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034514-23-1

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2360050
CAS RN: 2034514-23-1
M. Wt: 409.486
InChI Key: PKFIQGGTSKDAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of this compound has been characterized through various methods, including NMR, HRMS, and X-ray diffraction. Its synthesis involves complex organic reactions that yield a molecule with interesting intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to its potential biological activities. These structural features are crucial for its interactions with biological targets (Hu Jingqian et al., 2016).

Biological Activities

The compound has demonstrated moderate herbicidal and fungicidal activities, indicating its potential as an agricultural chemical. The specific biological activities are attributed to its unique chemical structure, which allows for interactions with biological molecules, leading to the inhibition of growth in certain plants and fungi (Hu Jingqian et al., 2016).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives, including structures similar to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their solid-state structures and demonstrated significant antioxidant activity, suggesting the compound's potential utility in developing novel antioxidant agents (K. Chkirate et al., 2019).

Potential Antipsychotic Agents

The compound's structural analogs have been explored for their antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, a common target for antipsychotic drugs, suggesting a novel mechanism of action. This research opens the door to the development of new antipsychotic medications with potentially fewer side effects (L D Wise et al., 1987).

Insecticidal Properties

The compound's framework has been incorporated into derivatives with potent insecticidal properties. Studies have shown that certain derivatives exhibit significant activity against pests like the sweet potato weevil, suggesting potential applications in pest management strategies (Y. Jackson et al., 1998).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15-21(18-9-6-12-28-18)16(2)26(25-15)11-10-24-20(27)14-29-19-8-5-7-17-13-23(3,4)30-22(17)19/h5-9,12H,10-11,13-14H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFIQGGTSKDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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